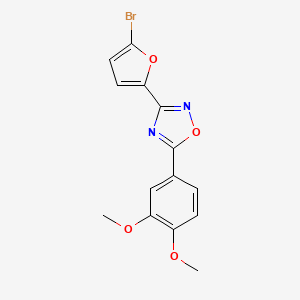![molecular formula C15H17N5OS B5971502 2-{[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE](/img/structure/B5971502.png)
2-{[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a triazole ring and an isobutyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
The synthesis of 2-{[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with an isothiocyanate under reflux conditions.
Attachment of the Isobutyl Group: The isobutyl group is introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Final Coupling: The triazole and quinazolinone moieties are coupled together using a thiol-based linker under mild conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
化学反应分析
2-{[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or quinazolinone moieties are substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .
科学研究应用
2-{[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and luminescent materials. Its ability to form stable complexes with metals makes it useful in the design of coordination polymers and metal-organic frameworks.
Biological Research: The compound is used as a tool in biological research to study enzyme mechanisms, protein-ligand interactions, and cellular pathways. .
作用机制
The mechanism of action of 2-{[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. It can also interact with cellular receptors, leading to changes in cell signaling and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-{[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:
4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide: This compound shares the triazole and isobutyl moieties but lacks the quinazolinone core, making it less complex and potentially less versatile in its applications.
2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE: This compound has a similar triazole-sulfanyl linkage but differs in the attached aromatic systems, leading to different chemical and biological properties.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide:
The uniqueness of this compound lies in its combination of the quinazolinone core with the triazole and isobutyl groups, providing a versatile scaffold for various scientific and industrial applications.
属性
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-9(2)7-12-18-15(20-19-12)22-8-13-16-11-6-4-3-5-10(11)14(21)17-13/h3-6,9H,7-8H2,1-2H3,(H,16,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLAPBCDOIVLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
![3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE](/img/structure/B5971457.png)
![8-({[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5971466.png)
![(E)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5971470.png)

![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)
![9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B5971516.png)
![2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971518.png)
![[4-(1,3-Benzothiazol-2-yl)-1,4-diazepan-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone](/img/structure/B5971521.png)
